molecular formula C20H18ClN3 B4607171 2-(4-CHLOROPHENYL)-N,N-BIS(PROP-2-EN-1-YL)QUINAZOLIN-4-AMINE

2-(4-CHLOROPHENYL)-N,N-BIS(PROP-2-EN-1-YL)QUINAZOLIN-4-AMINE

Cat. No.: B4607171
M. Wt: 335.8 g/mol
InChI Key: WNJPUMRGNSZJPJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N,N-bis(prop-2-en-1-yl)quinazolin-4-amine is a quinazoline derivative characterized by a 4-chlorophenyl substituent at position 2 of the quinazoline core and two propenyl (allyl) groups attached to the amine at position 4. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.

Properties

IUPAC Name

2-(4-chlorophenyl)-N,N-bis(prop-2-enyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3/c1-3-13-24(14-4-2)20-17-7-5-6-8-18(17)22-19(23-20)15-9-11-16(21)12-10-15/h3-12H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJPUMRGNSZJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N,N-bis(prop-2-en-1-yl)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and subsequent reduction of the nitro group to an amine.

    Alkylation: The final step involves the alkylation of the quinazoline nitrogen with prop-2-en-1-yl halides under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N,N-bis(prop-2-en-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any nitro or carbonyl groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides and other oxidized derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Chlorophenyl)-N,N-bis(prop-2-en-1-yl)quinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors due to its quinazoline core.

    Medicine: Explored for its potential anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N,N-bis(prop-2-en-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The presence of the 4-chlorophenyl group and prop-2-en-1-yl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Compound A : 2-(4-Chlorobenzyl)-4-(prop-2-yn-1-ylsulfanyl)quinazoline (CAS 303149-29-3)
  • Molecular Formula : C₁₈H₁₃ClN₂S
  • Molar Mass : 324.83 g/mol
  • Substituents :
    • Position 2: 4-Chlorobenzyl group (C₆H₄Cl-CH₂).
    • Position 4: Propargyl sulfide (S-C≡CH).
  • Key Features : The propargyl sulfide introduces a sulfur atom and a triple bond, which may enhance reactivity in click chemistry or metal coordination. The chlorobenzyl group increases lipophilicity compared to the parent quinazoline .
Compound B : 7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine (CAS 477856-43-2)
  • Molecular Formula : C₁₅H₁₁Cl₂N₃
  • Molar Mass : 304.17 g/mol
  • Substituents :
    • Position 7: Chlorine atom on the quinazoline core.
    • Position 4: 4-Chloro-2-methylphenylamine group.
Target Compound : 2-(4-Chlorophenyl)-N,N-Bis(prop-2-en-1-yl)quinazolin-4-amine
  • Inferred Molecular Formula: C₂₀H₁₇ClN₃ (based on nomenclature).
  • Inferred Molar Mass : ~334.83 g/mol.
  • Substituents :
    • Position 2: 4-Chlorophenyl group.
    • Position 4: N,N-Diallyl amine.
  • Key Features: The allyl groups introduce unsaturated bonds, which could participate in polymerization or serve as Michael acceptors in covalent binding. The absence of sulfur (cf.

Comparative Analysis

Table 1: Structural and Physicochemical Comparison
Feature Target Compound Compound A Compound B
Core Structure Quinazoline Quinazoline Quinazoline
Position 2 Substituent 4-Chlorophenyl 4-Chlorobenzyl -
Position 4 Substituent N,N-Diallyl amine Propargyl sulfide 4-Chloro-2-methylphenyl
Position 7 Substituent - - Chlorine
Molecular Formula C₂₀H₁₇ClN₃ (inferred) C₁₈H₁₃ClN₂S C₁₅H₁₁Cl₂N₃
Molar Mass (g/mol) ~334.83 324.83 304.17
Key Functional Groups Allyl, Chlorophenyl Propargyl sulfide, Benzyl Chlorine, Methylphenyl
Electronic and Reactivity Differences :
  • The 4-chlorophenyl group provides moderate lipophilicity.
  • Compound A : The propargyl sulfide group introduces a sulfur atom, enabling thiol-mediated interactions or participation in Huisgen cycloaddition reactions.
  • Compound B : Dual chlorine atoms enhance electron-withdrawing effects, possibly stabilizing negative charges or influencing π-π stacking in molecular recognition.

Biological Activity

The compound 2-(4-chlorophenyl)-N,N-bis(prop-2-en-1-yl)quinazolin-4-amine is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14_{14}H14_{14}ClN
  • Molecular Weight : 231.72 g/mol
  • IUPAC Name : 2-(4-chlorophenyl)-2-prop-2-enylpent-4-enenitrile

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:

  • Mechanism : The compound inhibits key signaling pathways involved in tumor growth and proliferation, particularly targeting the epidermal growth factor receptor (EGFR).
  • Case Study : In vitro studies demonstrated that derivatives with similar structures showed IC50_{50} values as low as 0.096 μM against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Antioxidant Activity

The antioxidant potential of quinazoline derivatives has been highlighted in several studies. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases.

  • Activity Measurement : The antioxidant activity is often quantified using DPPH radical scavenging assays, with some derivatives showing IC50_{50} values around 18.78 μg/mL .

Antimicrobial Activity

Research has indicated that certain quinazoline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

  • Mechanism : These compounds may disrupt bacterial cell walls or inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:

CompoundStructureBiological ActivityIC50_{50}
Compound AThis compoundAnticancer (EGFR inhibition)0.096 μM
Compound BN-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineAnticancer (MCF7, HepG2)2.09 μM
Compound C2-(4-fluorophenyl)-quinazolin derivativesAntioxidant activity18.78 μg/mL

Toxicity and Safety Profile

While many quinazoline derivatives show promising biological activities, their toxicity must be assessed to ensure safety for therapeutic use. Studies have focused on evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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